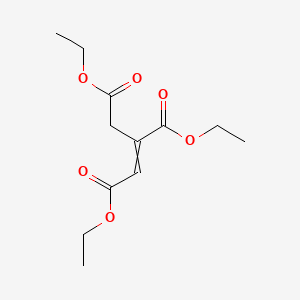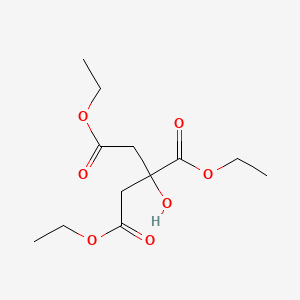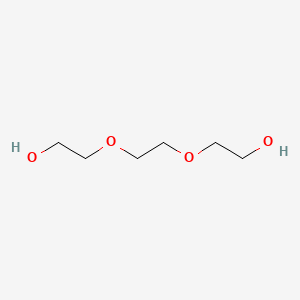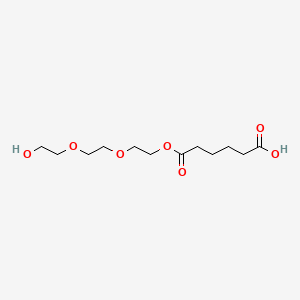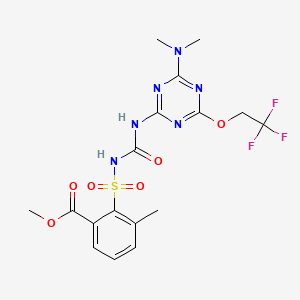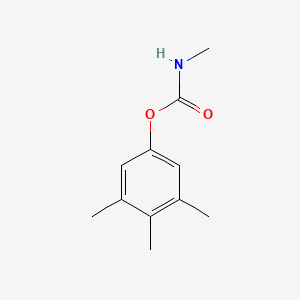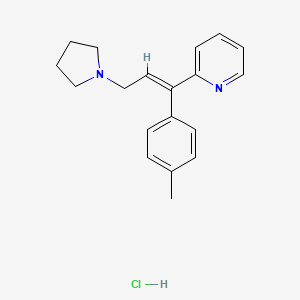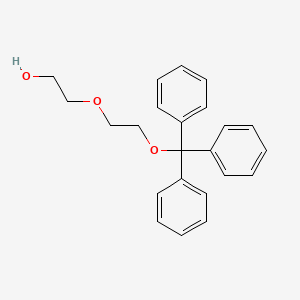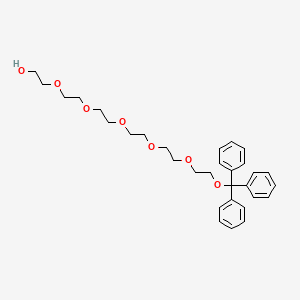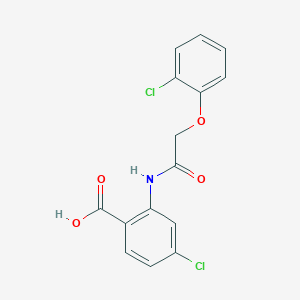
SR3335
Vue d'ensemble
Description
Applications De Recherche Scientifique
SR3335 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
SR3335, also known as N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide, is a synthetic selective inverse agonist of the retinoic acid receptor-related orphan receptor α (RORα) . RORα is a member of the orphan nuclear receptor family and plays a crucial role in the regulation of metabolism .
Mode of Action
This compound directly binds to RORα with a Ki value of 220 nM . It selectively inhibits the constitutive transactivation activity of RORα . This inhibition leads to the suppression of the expression of endogenous RORα target genes .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the expression of endogenous RORα target genes in HepG2 cells that are involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . Additionally, this compound blocks IL-25 and IL-33-induced ILC2 proliferation and IL-13 production ex vivo .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound displays reasonable exposure following an intraperitoneal (i.p.) injection into mice . This property suggests that this compound has good bioavailability.
Result of Action
The primary result of this compound’s action is the suppression of hepatic glucose production, which could be beneficial in the management of type 2 diabetes . This compound-treated mice displayed lower plasma glucose levels following a pyruvate challenge, consistent with the suppression of gluconeogenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a diet-induced obesity (DIO) mouse model, the mice were treated with 15 mg/kg of this compound twice per day for 6 days. This treatment led to a significant decrease in plasma glucose levels following a pyruvate challenge, indicating the suppression of gluconeogenesis . This suggests that the efficacy of this compound can be influenced by factors such as diet and obesity.
Analyse Biochimique
Biochemical Properties
SR3335 selectively inhibits the constitutive transactivation activity of RORα without affecting other RORs such as RORβ and RORγ . It binds to the ligand-binding domain (LBD) of RORα with a Ki of 220 nM . In cell-based assays, this compound effectively suppresses the expression of RORα target genes involved in hepatic gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . This inhibition of RORα activity leads to a decrease in gluconeogenesis and an improvement in pyruvate tolerance in diet-induced obesity (DIO) mouse models .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in liver cells. In HepG2 cells, this compound suppresses the expression of RORα target genes involved in gluconeogenesis . Additionally, this compound has been reported to inhibit the proliferation of group 2 innate lymphoid cells (ILC2) and reduce the production of type 2 cytokines such as IL-5 and IL-13 . This suggests that this compound may have potential anti-inflammatory effects by modulating the activity of ILC2s.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the LBD of RORα, thereby inhibiting its constitutive transactivation activity . This binding prevents the recruitment of coactivators necessary for the transcription of RORα target genes . As a result, the expression of genes involved in gluconeogenesis, such as G6Pase and PEPCK, is suppressed . Additionally, this compound has been shown to modulate the IL-6/STAT3 signaling pathway, which plays a crucial role in inflammation and cartilage damage in osteoarthritis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. In DIO mouse models, this compound treatment for six days resulted in improved pyruvate tolerance and reduced plasma glucose levels . The compound’s stability and long-term effects on cellular function have been demonstrated in studies where this compound was administered for up to seven days, showing no significant changes in body weight or food intake . Additionally, this compound has been shown to inhibit the maturation of ILC2s and reduce their cytokine production over a period of three days in severely burned mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In DIO mouse models, a dosage of 15 mg/kg administered twice daily (b.i.d.) intraperitoneally (i.p.) for six days was effective in suppressing gluconeogenesis and improving pyruvate tolerance . In studies involving severely burned mice, a dosage of 100 μg/mouse administered once daily for three days significantly improved survival rates and reduced bacterial growth in organs . These studies indicate that this compound has a dose-dependent effect on metabolic and inflammatory processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to gluconeogenesis. By inhibiting RORα, this compound suppresses the expression of key gluconeogenic enzymes such as G6Pase and PEPCK . This inhibition leads to a reduction in hepatic glucose production and an improvement in glucose homeostasis . Additionally, this compound has been shown to modulate lipid metabolism and inflammation, further highlighting its potential therapeutic applications in metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied in various models. In DIO mouse models, this compound displayed reasonable exposure following intraperitoneal injection . The compound effectively reached target tissues, including the liver, where it exerted its inhibitory effects on RORα activity . Additionally, this compound has been shown to inhibit the proliferation of ILC2s in the lamina propria of the intestines in severely burned mice .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the LBD of RORα . This nuclear localization is essential for its inhibitory effects on RORα-mediated transcriptional activity . By binding to RORα in the nucleus, this compound prevents the recruitment of coactivators and suppresses the expression of target genes involved in gluconeogenesis and inflammation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SR3335 est synthétisé par une série de réactions chimiques impliquant la formation d'une liaison sulfonamide. La synthèse commence généralement par la préparation de l'intermédiaire thiophène-2-sulfonamide, qui est ensuite couplé à un groupe phényle substitué pour former le produit final . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), les températures de réaction étant maintenues à des conditions ambiantes .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques standard de synthèse organique. Le procédé implique plusieurs étapes de purification, y compris la recristallisation et la chromatographie, pour atteindre des niveaux de pureté élevés (≥98 %) .
Analyse Des Réactions Chimiques
Types de réactions
SR3335 subit diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe sulfonamide.
Oxydation et réduction : this compound peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins étudiées.
Réactifs et conditions courantes
Principaux produits
Les principaux produits formés à partir de réactions impliquant this compound sont généralement des dérivés du composé original, avec des modifications aux groupes sulfonamide ou phényle. Ces dérivés sont souvent étudiés pour leurs activités biologiques potentielles .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au domaine de liaison au ligand de RORα, inhibant son activité de transactivation constitutive. Cette liaison empêche le récepteur d'interagir avec les coactivateurs et les corépresseurs, supprimant ainsi l'expression des gènes cibles impliqués dans les processus métaboliques . Les principales cibles moléculaires de this compound comprennent les enzymes néoglucogéniques telles que la glucose-6-phosphatase et la phosphoénolpyruvate carboxykinase .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité de SR3335
This compound est unique par sa forte sélectivité pour RORα, avec des effets minimes sur les autres isoformes de ROR telles que RORβ et RORγ . Cette sélectivité en fait un outil précieux pour étudier les fonctions spécifiques de RORα dans divers processus biologiques et pour développer des thérapies ciblées pour les troubles métaboliques .
Propriétés
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUNZRMANFRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368245 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293753-05-6 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



